molecular formula C25H17Cl2N3O2S B7732698 MFCD06640797

MFCD06640797

Cat. No.: B7732698
M. Wt: 494.4 g/mol
InChI Key: GDZSSTSOMMPSCI-DAFNUICNSA-N
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Description

The compound “MFCD06640797” is a chemical entity with unique properties and applications. It is known for its specific interactions in various chemical reactions and its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD06640797” involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of specific reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process is designed to ensure consistency and high yield. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD06640797” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another group.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

“MFCD06640797” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and its potential use in drug development.

    Medicine: Research is ongoing to explore its therapeutic potential and its role in treating specific medical conditions.

    Industry: “this compound” is used in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of “MFCD06640797” involves its interaction with specific molecular targets. The compound binds to these targets, leading to a series of biochemical reactions and pathways. The exact mechanism may vary depending on the application and the biological system involved.

Properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-[(4-chlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O2S/c26-17-8-6-16(7-9-17)14-22-24(32)30(20-12-10-18(27)11-13-20)25(33-22)21(15-28)23(31)29-19-4-2-1-3-5-19/h1-13,22H,14H2,(H,29,31)/b25-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZSSTSOMMPSCI-DAFNUICNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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